4-Amino-7-chloroquinoline - 1198-40-9

4-Amino-7-chloroquinoline

Catalog Number: EVT-290566
CAS Number: 1198-40-9
Molecular Formula: C9H7ClN2
Molecular Weight: 178.62 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
4-Amino-7-chloroquinoline is an aminoquinoline.
Synthesis Analysis

The synthesis of 4-amino-7-chloroquinoline typically involves several steps, starting from readily available precursors. One common method involves the reaction of 4,7-dichloroquinoline with ammonia under controlled conditions. [] This reaction substitutes the chlorine atom at position 4 with an amino group, yielding 4-amino-7-chloroquinoline. Alternative synthetic routes may employ different starting materials and reaction sequences, but the overall objective is to introduce the desired amino and chloro substituents onto the quinoline ring system. [, , ] For instance, optically pure (R)/(S)-chloroquine and hydroxychloroquine can be synthesized using asymmetric reductive amination reactions. These reactions utilize 4-amino-7-chloroquinoline and 5-diethylin-2-pentanone or 5-ethyl(2-hydroxyethyl)amine-2-pentanone as starting materials, respectively, and chiral acids as catalysts. [, ] The stereoselectivity of the reaction, and hence the spatial configuration of the final product, is controlled by the spatial configuration of the chiral acid used. [, ]

Molecular Structure Analysis

The reactivity of 4-amino-7-chloroquinoline is largely determined by the presence of the amino group. The amino group can participate in a variety of chemical reactions, including acylation, alkylation, and condensation reactions. [] For instance, the chlorine atom at the 7-position can be effectively substituted with amino alcohols, leading to novel analogues of (hydroxy)chloroquine. [] Notably, the coupling conditions were compatible with electron-donating substituents like amino and dimethylamino, but not with ketone and nitro functionalities. [] In the context of antimalarial drug development, researchers often modify the side chain attached to the amino group to improve the compound's pharmacological properties. [, ] The side chain modifications can influence drug-likeness parameters like solubility and lipophilicity, while also impacting the antimalarial activity and pharmacokinetic profile. []

Mechanism of Action

The mechanism of action of 4-amino-7-chloroquinoline derivatives varies depending on the specific biological target and the nature of the side chain modifications. For instance, 4-amino-7-chloroquinolines are known to inhibit β-hematin (hemozoin) formation, a process crucial for the detoxification of ferriprotoporphyrin IX (Fe(III)PPIX) in the malaria parasite. [, ] The accumulation of free heme is toxic to the parasite, ultimately leading to its demise. [, ] Additionally, 4-amino-7-chloroquinoline derivatives have been found to inhibit the botulinum neurotoxin serotype A light chain (BoNT/A LC). [, , , ] They achieve this by complexing with the enzyme's catalytic zinc and disrupting the catalytic water, ultimately preventing the cleavage of SNAP-25. [] The basic amino side chain is also believed to play a crucial role in the antiplasmodial activity of 4-amino-7-chloroquinoline derivatives by facilitating drug accumulation in the food vacuole of the parasite. []

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-amino-7-chloroquinoline and its derivatives are influenced by the nature of the substituents on the quinoline ring and the length and composition of the side chain. Factors such as solubility, lipophilicity, and stability can be modulated through structural modifications. [] Researchers are actively exploring various chemical modifications to optimize these properties for improved drug-likeness and to enhance the biological activity of 4-amino-7-chloroquinoline derivatives. [, , ]

Applications
  • Botulinum Neurotoxin Inhibitors: Studies have identified 4-amino-7-chloroquinoline derivatives as potent inhibitors of the botulinum neurotoxin serotype A light chain (BoNT/A LC) metalloprotease. [, , , ] These compounds interfere with the enzymatic activity of BoNT/A LC, preventing the cleavage of SNAP-25 and subsequently blocking neurotransmitter release. [, , , ]

  • Anti-Leishmanial Agents: Recent research has demonstrated the potential of 4-amino-7-chloroquinoline derivatives as antileishmanial agents. [] Certain derivatives exhibit potent activity against Leishmania parasites, both in vitro and in vivo, suggesting a promising avenue for developing new treatments for leishmaniasis. []

  • Nurr1 Agonists: 4-Amino-7-chloroquinoline derivatives, such as amodiaquine and chloroquine, have been shown to act as agonists for the orphan nuclear receptor Nurr1. [, , ] Nurr1 plays a crucial role in the development and survival of dopaminergic neurons, making it a potential target for treating Parkinson's disease. [, , , ] These findings highlight the potential of 4-amino-7-chloroquinoline derivatives in modulating Nurr1 activity for therapeutic purposes.

  • Anti-Ebola Virus Agents: Research exploring the antiviral activity of 4-amino-7-chloroquinoline derivatives has revealed promising results against the Ebola virus. [] Certain derivatives exhibit potent inhibitory effects on Ebola virus replication, indicating potential for further development as antiviral agents. []

Future Directions
  • Development of Novel Antimalarials: The fight against malaria necessitates continuous efforts to develop new and effective antimalarial drugs, especially in the face of emerging drug resistance. [, ] Future research should focus on designing novel 4-amino-7-chloroquinoline derivatives with improved potency against resistant strains, enhanced pharmacokinetic profiles, and reduced toxicity. [, , , , , , , , , ]

  • Optimization of Multi-Target Activity: Given the promising multi-target activity exhibited by 4-amino-7-chloroquinoline derivatives against targets such as BoNT/A LC, Leishmania parasites, and Ebola virus, future research should focus on optimizing these activities. [, , , , , ] Structure-activity relationship studies can guide the design of derivatives that effectively target multiple pathogenic mechanisms.

  • Investigation of Nurr1 Agonism: Further research is warranted to elucidate the full therapeutic potential of 4-amino-7-chloroquinoline derivatives as Nurr1 agonists. [, , ] Studies should focus on optimizing their binding affinity and selectivity for Nurr1, as well as evaluating their efficacy in preclinical models of Parkinson's disease and other neurodegenerative disorders. [, , , ]

  • Exploration of New Applications: The versatile structure and reactivity of 4-amino-7-chloroquinoline make it a valuable scaffold for exploring new therapeutic applications. [] Research efforts should aim to identify novel biological targets and investigate the potential of 4-amino-7-chloroquinoline derivatives in addressing various diseases beyond malaria, botulism, leishmaniasis, and Ebola.

Chloroquine

    Compound Description: Chloroquine is a well-known antimalarial drug with a 4-amino-7-chloroquinoline core. It is effective against various strains of Plasmodium falciparum, the parasite responsible for malaria. It acts by complexing with ferriprotoporphyrin IX (Fe(III)PPIX), inhibiting its conversion to hemozoin, a detoxification process crucial for the parasite [].

    Relevance: Chloroquine serves as a foundational compound for understanding the biological activity of 4-Amino-7-chloroquinoline. It highlights the importance of the 4-amino-7-chloroquinoline scaffold for antimalarial activity and provides a structural basis for developing novel derivatives [, ].

Hydroxychloroquine

    Compound Description: Hydroxychloroquine is another antimalarial drug structurally similar to chloroquine, with an additional hydroxyl group on the side chain. Like chloroquine, it is believed to exert its antimalarial effects by interfering with hemozoin formation within the parasite [, , , ].

    Relevance: Hydroxychloroquine further demonstrates the significance of the 4-amino-7-chloroquinoline core for antimalarial activity. The subtle structural difference between hydroxychloroquine and chloroquine provides insights into structure-activity relationships, highlighting how modifications to the side chain can influence activity [, , , ].

Amodiaquine

    Compound Description: Amodiaquine is an antimalarial drug belonging to the 4-aminoquinoline class, possessing a 4-amino-7-chloroquinoline core structure. It exhibits potent activity against Plasmodium falciparum, including chloroquine-resistant strains, by interfering with hemozoin formation [, , , ].

    Relevance: Amodiaquine, like chloroquine and hydroxychloroquine, reinforces the importance of the 4-amino-7-chloroquinoline scaffold for antimalarial efficacy. The distinct side chain of amodiaquine compared to chloroquine and hydroxychloroquine provides further opportunities for exploring structure-activity relationships within this class of compounds [, , , ].

Desethylchloroquine (SN-13616)

    Compound Description: Desethylchloroquine is a metabolite of chloroquine, formed by N-dealkylation. It is one of the primary metabolic products of chloroquine in humans and monkeys [].

    Relevance: Desethylchloroquine provides insights into the metabolic pathway of chloroquine and, by extension, compounds containing the 4-Amino-7-chloroquinoline core. It indicates potential metabolic transformations that novel derivatives might undergo in vivo [].

Bisdesethylchloroquine (SN-13617)

    Compound Description: Bisdesethylchloroquine is a further metabolite of chloroquine, resulting from a second N-dealkylation step. It is formed downstream of desethylchloroquine in the metabolic pathway of chloroquine in humans and monkeys [].

    Relevance: Bisdesethylchloroquine, like desethylchloroquine, helps map the metabolic breakdown of chloroquine and other 4-Amino-7-chloroquinoline derivatives. Understanding these metabolic steps is crucial for designing drugs with suitable pharmacokinetic properties [].

Desethylhydroxychloroquine

    Compound Description: Desethylhydroxychloroquine is a metabolite of hydroxychloroquine, formed by N-dealkylation. It represents a key intermediate in the metabolic breakdown of hydroxychloroquine [].

    Relevance: The presence of desethylhydroxychloroquine as a metabolite of hydroxychloroquine further emphasizes the significance of N-dealkylation as a metabolic pathway for compounds containing the 4-Amino-7-chloroquinoline scaffold, including the parent compound 4-Amino-7-chloroquinoline [].

Glafenine

    Compound Description: Glafenine is a non-narcotic analgesic with a 4-amino-7-chloroquinoline substructure. While structurally similar to chloroquine, glafenine did not induce the same nephrotoxic effects at equivalent doses in rat studies, suggesting that the specific side chain modifications are responsible for these different toxicological profiles [].

    Relevance: Glafenine exemplifies how modifications to the 4-Amino-7-chloroquinoline scaffold can significantly alter the biological activity and toxicological profile. This highlights the importance of careful structural design when developing new drugs based on this scaffold [].

4-(o-Carboxyphenylamino) 7-chloroquinoline

    Compound Description: This compound is the acid metabolite of glafenine, formed by hydrolysis. It was suggested as a possible molecule responsible for the observed nephrotoxic effects of glafenine [].

    Relevance: This metabolite of glafenine demonstrates how metabolic transformations can generate new chemical entities with potentially different biological activities from the parent compound. It further emphasizes the need to consider potential metabolites when evaluating the safety and efficacy of drugs based on the 4-Amino-7-chloroquinoline core [].

4-aminoquinoline-7-carbonitriles

    Compound Description: This class of compounds represents a modification of the 4-Amino-7-chloroquinoline scaffold where the 7-chloro substituent is replaced with a nitrile group. This modification aimed to improve drug-likeness, including solubility and lipophilicity, while retaining antimalarial activity [].

    Relevance: This example highlights how strategic modifications to the 4-Amino-7-chloroquinoline scaffold, like replacing the 7-chloro with a nitrile, can be used to adjust physicochemical properties without compromising the desired biological activity. These findings provide valuable insights for designing new drugs based on 4-Amino-7-chloroquinoline [].

Pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline (MG3)

    Compound Description: MG3 is a novel antimalarial compound that incorporates a pyrrolizidinylmethyl group into the 4-amino-7-chloroquinoline scaffold. It exhibits potent activity against P. falciparum drug-resistant parasites, superior to chloroquine in some cases, and has shown promising results in rodent malaria models with good oral bioavailability and low toxicity in preclinical studies [].

    Relevance: MG3 embodies a successful example of leveraging the 4-Amino-7-chloroquinoline scaffold to develop novel antimalarials with improved potency and pharmacokinetic properties. It underscores the potential of this scaffold for generating new drugs to combat drug-resistant malaria [].

1,7-bis(alkylamino)diazachrysene (1,7-DAAC) Derivatives

    Compound Description: These compounds, initially investigated as inhibitors of botulinum neurotoxin serotype A, share structural similarities with 4-Amino-7-chloroquinoline derivatives. This class of molecules also displays potent in vitro antimalarial activity, particularly against chloroquine-resistant strains of Plasmodium falciparum. They inhibit β-hematin formation, similar to the mechanism of action of 4-Amino-7-chloroquinoline-based antimalarials [].

    Relevance: The dual activity of 1,7-DAAC derivatives against both botulinum neurotoxin and malaria parasites, coupled with their structural resemblance to 4-Amino-7-chloroquinoline derivatives, emphasizes the versatility of this chemical class for targeting different biological pathways. This finding underscores the potential for developing multi-target drugs based on this scaffold [].

Properties

CAS Number

1198-40-9

Product Name

7-chloroquinolin-4-amine

IUPAC Name

7-chloroquinolin-4-amine

Molecular Formula

C9H7ClN2

Molecular Weight

178.62 g/mol

InChI

InChI=1S/C9H7ClN2/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-5H,(H2,11,12)

InChI Key

NDRZSRWMMUGOBP-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CN=C2C=C1Cl)N

Synonyms

4-Amino-7-chloroquinoline; 7-Chloro-4-aminoquinoline; BM 07365; NSC 119495; NSC 13

Canonical SMILES

C1=CC2=C(C=CN=C2C=C1Cl)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.